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molecular formula C14H9BrCl2O2 B3301064 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone CAS No. 906005-51-4

2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone

Cat. No. B3301064
M. Wt: 360 g/mol
InChI Key: OQBGLIOEWKCXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09247747B2

Procedure details

1,2,4-Triazole (249 g) was added carefully (small portions) to a mixture of sodium hydride (85 g) in THF (6000 mL). After 30 minutes a solution of 2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (1322 g) in THF (500 mL) was slowly added and the mixture was stirred for 150 min. The pH was adjusted to 7 with dil. hydrochloric acid whereupon water was added (3000 mL). The precipitate was filtered off and washed with MTBE. The organic phase was then concentrated and the resulting solid was filtered off to yield the desired material (1008 g).
Quantity
249 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Name
Quantity
6000 mL
Type
solvent
Reaction Step Two
Quantity
1322 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].Br[CH2:9][C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)=[CH:14][C:13]=1[Cl:26])=[O:11].Cl>C1COCC1.O>[Cl:26][C:13]1[CH:14]=[C:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)[CH:16]=[CH:17][C:12]=1[C:10](=[O:11])[CH2:9][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
249 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
6000 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1322 g
Type
reactant
Smiles
BrCC(=O)C1=C(C=C(C=C1)OC1=CC=C(C=C1)Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 150 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added (3000 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with MTBE
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC1=CC=C(C=C1)Cl)C(CN1N=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1008 g
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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